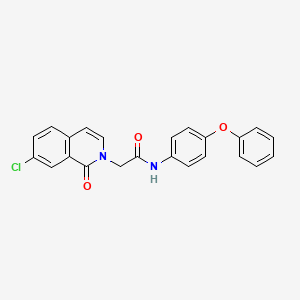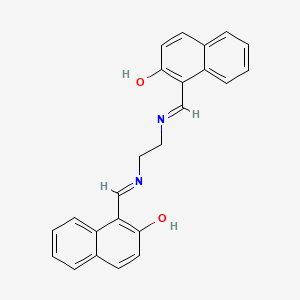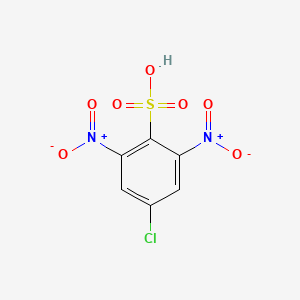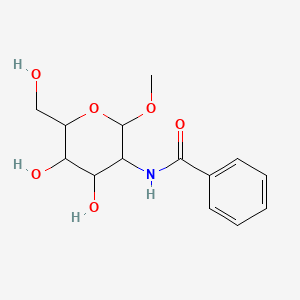
2,2-Bis-(hydroxymethyl)-tetrahydropyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Bis-(hidroximetil)-tetrahidropirano es un compuesto orgánico caracterizado por la presencia de dos grupos hidroximetil unidos a un anillo de tetrahidropirano. Este compuesto es notable por su estabilidad y reactividad, lo que lo convierte en un intermedio valioso en varias síntesis químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
2,2-Bis-(hidroximetil)-tetrahidropirano se puede sintetizar a través de varios métodos. Un enfoque común implica la reacción de tetrahidropirano con formaldehído en presencia de un catalizador básico. La reacción generalmente procede en condiciones suaves, con la base facilitando la formación de los grupos hidroximetil.
Métodos de producción industrial
En entornos industriales, la producción de 2,2-Bis-(hidroximetil)-tetrahidropirano a menudo involucra reactores de flujo continuo para garantizar la calidad y el rendimiento constantes. El uso de catalizadores avanzados y condiciones de reacción optimizadas permite una producción eficiente a gran escala.
Análisis De Reacciones Químicas
Tipos de reacciones
2,2-Bis-(hidroximetil)-tetrahidropirano experimenta varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroximetil se pueden oxidar para formar derivados de aldehído o ácido carboxílico.
Reducción: Las reacciones de reducción pueden convertir los grupos hidroximetil en alcoholes primarios.
Sustitución: Los grupos hidroximetil se pueden sustituir con otros grupos funcionales a través de reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio se utilizan con frecuencia.
Sustitución: Los nucleófilos como los haluros y las aminas se utilizan en condiciones básicas o ácidas para facilitar las reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen aldehídos, ácidos carboxílicos, alcoholes primarios y varios derivados sustituidos, dependiendo de los reactivos y condiciones específicos utilizados.
Aplicaciones Científicas De Investigación
2,2-Bis-(hidroximetil)-tetrahidropirano tiene una amplia gama de aplicaciones en la investigación científica:
Química: Sirve como intermedio en la síntesis de moléculas orgánicas complejas y polímeros.
Biología: El compuesto se utiliza en el desarrollo de ensayos bioquímicos y como bloque de construcción para moléculas biológicamente activas.
Medicina: Se explora por su potencial en los sistemas de administración de fármacos y como precursor de compuestos farmacéuticos.
Industria: El compuesto se utiliza en la producción de resinas, recubrimientos y adhesivos debido a su reactividad y estabilidad.
Mecanismo De Acción
El mecanismo por el cual 2,2-Bis-(hidroximetil)-tetrahidropirano ejerce sus efectos implica la reactividad de sus grupos hidroximetil. Estos grupos pueden participar en varias reacciones químicas, lo que lleva a la formación de nuevos enlaces y grupos funcionales. Los objetivos moleculares y las vías involucradas dependen de la aplicación específica y la naturaleza de las reacciones que experimenta.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 2,2-Bis-(hidroximetil)propiónico: Similar en estructura pero contiene un grupo ácido carboxílico en lugar de un anillo de tetrahidropirano.
Pentaeritritol: Contiene cuatro grupos hidroximetil unidos a un átomo de carbono central, utilizado en aplicaciones similares pero con diferente reactividad.
Unicidad
2,2-Bis-(hidroximetil)-tetrahidropirano es único debido a su anillo de tetrahidropirano, que confiere propiedades químicas y reactividad distintas en comparación con otros compuestos con grupos funcionales similares. Esta singularidad lo hace valioso en aplicaciones sintéticas específicas donde la estructura del anillo es ventajosa.
Propiedades
Número CAS |
85373-58-6 |
|---|---|
Fórmula molecular |
C7H14O3 |
Peso molecular |
146.18 g/mol |
Nombre IUPAC |
[2-(hydroxymethyl)oxan-2-yl]methanol |
InChI |
InChI=1S/C7H14O3/c8-5-7(6-9)3-1-2-4-10-7/h8-9H,1-6H2 |
Clave InChI |
FZXBUTYKROASFB-UHFFFAOYSA-N |
SMILES canónico |
C1CCOC(C1)(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[4-(2-Methylbutan-2-yl)phenoxy]ethyl acetate](/img/structure/B11958169.png)





![2-Bromo-4-[(3-methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B11958200.png)



![(2E)-2-(benzoylamino)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-propenoic acid](/img/structure/B11958233.png)
